molecular formula C20H24F3N3O3S B2772260 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1797666-05-7

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2772260
CAS No.: 1797666-05-7
M. Wt: 443.49
InChI Key: MWESPKRNJDSFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a fascinating compound in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions, starting from simple precursors. Key steps might include cyclopropanation, pyrazole ring formation, and acylation. Common reagents and catalysts such as trifluoromethyl iodide, cyclopropane, and acetic anhydride are often employed under controlled temperature and pressure conditions to ensure precise product formation.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve batch processing or continuous flow chemistry to enhance efficiency and yield. Reactions would be carefully monitored using spectroscopy and chromatography techniques to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can involve reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions to form corresponding oxidized products.

  • Reduction: : May involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible due to the presence of reactive sites like the pyrazole ring.

Common Reagents and Conditions

Reagents such as N-bromosuccinimide (NBS) for bromination, Grignard reagents for alkylation, and various acids and bases for catalytic purposes are commonly used under controlled temperatures to facilitate these reactions.

Major Products Formed

Depending on the reaction conditions and reagents, major products could include various derivatives of the original compound, such as hydroxylated, halogenated, or alkylated versions, each possessing distinct chemical properties.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as a valuable intermediate for constructing more complex molecules, especially in the development of agrochemicals and pharmaceuticals.

Biology

Researchers investigate its biological activity, particularly its potential as an enzyme inhibitor or its interactions with cellular targets, which may lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound holds promise due to its potential therapeutic effects, possibly acting as a lead compound for drug discovery and development against various diseases.

Industry

Industrial applications might include the development of specialty chemicals, materials science innovations, and novel polymers.

Mechanism of Action

The mechanism of action for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, at the cellular level. Its effects could include inhibition or activation of these targets, leading to downstream biological consequences. The pathways involved might be mapped using molecular docking studies and biochemical assays, elucidating its role in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-methylsulfonyl)phenyl)acetamide

  • N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Uniqueness

Compared to its analogs, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide might possess distinct physicochemical properties, such as solubility or reactivity, owing to the specific functional groups present. These differences make it a unique candidate for various applications where subtle changes in structure can lead to significant variations in performance and efficacy.

The detailed analysis and exploration of this compound offer a glimpse into its potential and the avenues for future research and application. Its complexity and versatility underscore its value in scientific exploration and industrial innovation.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O3S/c1-13(2)30(28,29)16-7-3-14(4-8-16)11-19(27)24-9-10-26-17(15-5-6-15)12-18(25-26)20(21,22)23/h3-4,7-8,12-13,15H,5-6,9-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWESPKRNJDSFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.